3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a furan ring, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the fluorophenyl and furan groups. The hydroxypropyl group is then added through a hydroxylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group results in a ketone, while reduction can yield an alcohol.
Scientific Research Applications
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-18(24,16-4-3-9-25-16)11-20-17(23)15-10-14(21-22(15)2)12-5-7-13(19)8-6-12/h3-10,24H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIPIFPMIKYOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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